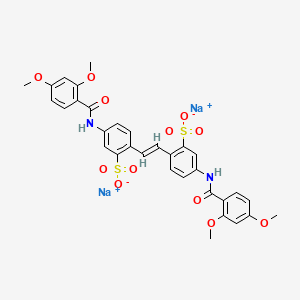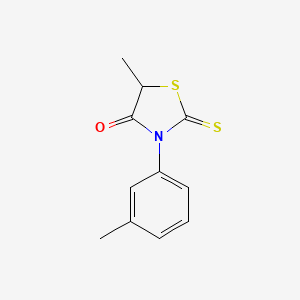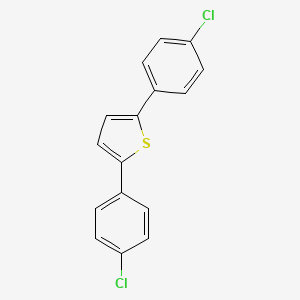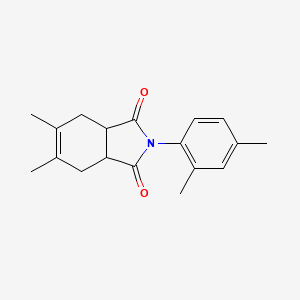
2-Imino-6-methyl-4,6-diphenylcyclohex-3-ene-1,1,3-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-6-methyl-4,6-diphenylcyclohex-3-ene-1,1,3-tricarbonitrile: , also known by its chemical formula C22H16N4 , is a complex organic compound. Its structure features a cyclohexene ring with three cyano (CN) groups attached. This compound exhibits intriguing properties due to its unique arrangement of functional groups.
Méthodes De Préparation
Synthetic Routes::
Cyclization Reaction: The compound can be synthesized through a cyclization reaction involving appropriate precursors. For example, starting from 2,6-diphenyl-4,6-dicyanocyclohex-3-ene-1,1,3-tricarbonitrile, cyclization under specific conditions leads to the formation of our target compound.
Multicomponent Reactions (MCRs): MCRs involving nitriles, aldehydes, and other reagents can also yield this compound.
Industrial Production:: Industrial-scale production methods typically involve optimizing the synthetic routes mentioned above. due to its specialized nature, this compound is not commonly produced on a large scale.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of imine or amine derivatives.
Reduction: Can be reduced to form saturated cyclohexane derivatives.
Substitution: The cyano groups can be substituted with other functional groups (e.g., halogens, alkyl groups).
Catalytic Hydrogenation: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Grignard Reagents: Used for nucleophilic substitution reactions.
Strong Acids/Bases: For cyclization or rearrangement reactions.
Major Products:: The primary products depend on the specific reaction conditions. Common products include imines, amines, and substituted cyclohexenes.
Applications De Recherche Scientifique
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors or ligands).
Medicine: Studied for its pharmacological properties, although no specific drug applications are well-established.
Industry: Limited industrial applications due to its specialized nature.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Propriétés
Numéro CAS |
1508-06-1 |
|---|---|
Formule moléculaire |
C22H16N4 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-imino-6-methyl-4,6-diphenylcyclohex-3-ene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C22H16N4/c1-21(17-10-6-3-7-11-17)12-18(16-8-4-2-5-9-16)19(13-23)20(26)22(21,14-24)15-25/h2-11,26H,12H2,1H3 |
Clé InChI |
GLOOSSNFSAGMOC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C(=N)C1(C#N)C#N)C#N)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11997442.png)








![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997498.png)
![3-(2-naphthyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997501.png)


